ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 617697-14-0
VCID: VC16145077
InChI: InChI=1S/C17H17IN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3
SMILES:
Molecular Formula: C17H17IN2O3S
Molecular Weight: 456.3 g/mol

ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.: 617697-14-0

Cat. No.: VC16145077

Molecular Formula: C17H17IN2O3S

Molecular Weight: 456.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate - 617697-14-0

Specification

CAS No. 617697-14-0
Molecular Formula C17H17IN2O3S
Molecular Weight 456.3 g/mol
IUPAC Name ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C17H17IN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3
Standard InChI Key VWOFLUSJSLOCFR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)I)C(=O)CCS2)C

Introduction

Structural Overview

This compound is a heterocyclic molecule containing a pyrimido[2,1-b] thiazine core. The structure includes:

  • A 4-iodophenyl group attached at position 6.

  • An ethyl ester group at position 7.

  • A methyl group at position 8.

  • A keto group at position 4.

Molecular Formula

The molecular formula for this compound is likely C16H15IN2O3SC_{16}H_{15}IN_2O_3S, derived from its structural description.

Key Functional Groups

  • Iodophenyl Substituent: Contributes to the compound's potential electronic and steric properties.

  • Pyrimidothiazine Core: A fused bicyclic system combining pyrimidine and thiazine rings.

  • Ester Group: Provides hydrophobicity and potential reactivity in biological systems.

  • Keto Group: Increases polarity and may participate in hydrogen bonding.

General Synthetic Approach

The synthesis of pyrimido[2,1-b] thiazines often involves:

  • Cyclization Reactions: Starting with precursors like thioureas and β-keto esters to form the thiazine ring.

  • Substitution Reactions: Introducing the iodophenyl group via halogenation or coupling reactions.

  • Esterification: Adding the ethyl ester group through esterification or transesterification.

Example Reaction Scheme

A plausible pathway might include:

  • Reacting a substituted thiourea with ethyl acetoacetate under basic conditions to form an intermediate thiazine ring.

  • Cyclization with a pyrimidinone derivative to yield the fused heterocycle.

  • Introduction of the iodophenyl substituent via electrophilic substitution.

Pharmaceutical Relevance

Compounds with pyrimido-thiazine scaffolds are known for their diverse biological activities:

  • Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to disrupt enzymatic processes.

  • Anticancer Potential: The iodine substituent may enhance cytotoxicity by increasing lipophilicity and cellular uptake.

  • Enzyme Inhibition: Likely targets include kinases or reductases due to the compound's planar structure and functional groups.

Material Science

The presence of iodine can make this compound useful in radiolabeling for imaging techniques such as PET scans.

Research Findings on Analogous Compounds

Studies on related pyrimido-thiazines reveal:

  • Biological Activity: Enhanced by electron-withdrawing groups like iodine .

  • Structure–Activity Relationships (SAR):

    • Substituents on the phenyl ring influence antimicrobial potency .

    • Ester groups improve bioavailability but may reduce activity compared to free acids .

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